3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid
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Overview
Description
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid is a chemical compound that has garnered attention in scientific research due to its diverse applications and potential therapeutic properties. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 2-fluoropropan-2-yl group and a trifluoroacetic acid moiety.
Preparation Methods
The synthesis of 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of pyrrolidine with 2-fluoropropane under specific conditions to introduce the fluoropropyl group. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 2-fluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The trifluoroacetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
Scientific Research Applications
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoropropyl group and the trifluoroacetic acid moiety contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid can be compared with other similar compounds, such as:
3-(2-chloropropan-2-yl)pyrrolidine, trifluoroacetic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromopropan-2-yl)pyrrolidine, trifluoroacetic acid: Similar structure but with a bromine atom instead of fluorine.
3-(2-iodopropan-2-yl)pyrrolidine, trifluoroacetic acid: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Properties
CAS No. |
2138045-21-1 |
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Molecular Formula |
C9H15F4NO2 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
3-(2-fluoropropan-2-yl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
GKAJWFAEHGARSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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